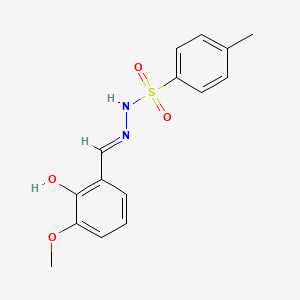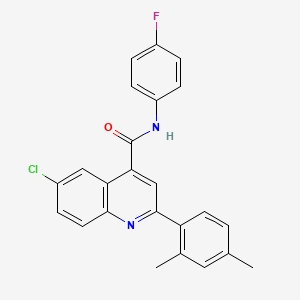![molecular formula C24H30N2O3 B5971433 {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for regulating insulin secretion and glucose metabolism in the body. Therefore, the inhibition of DPP-4 leads to increased insulin secretion and decreased glucose levels in the blood.
作用机制
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors work by inhibiting the enzyme {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone, which is responsible for the breakdown of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone, {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon secretion from the pancreas. This results in a reduction in blood glucose levels.
Biochemical and Physiological Effects:
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. In addition, {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors have been shown to improve beta-cell function and increase glucose uptake in peripheral tissues. These effects contribute to the overall improvement in glycemic control seen with {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitor therapy.
实验室实验的优点和局限性
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors have several advantages for use in lab experiments. They are easy to administer, have a low risk of hypoglycemia, and have a favorable side effect profile. However, {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors also have some limitations. They may not be effective in all patients with type 2 diabetes, and their long-term safety and efficacy have not been fully established.
未来方向
Future research on {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors should focus on their long-term safety and efficacy, as well as their potential use in combination with other diabetes medications. In addition, further studies are needed to determine the optimal dosing and duration of therapy for {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors. Finally, research should explore the potential use of {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors in the prevention of type 2 diabetes in high-risk populations.
合成方法
The synthesis of {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors involves several steps. The first step is the synthesis of the 3-isopropoxyphenylmethanone intermediate. This is achieved by reacting 3-isopropoxybenzaldehyde with a Grignard reagent, followed by oxidation with a mild oxidizing agent. The second step involves the reaction of the 3-isopropoxyphenylmethanone intermediate with 3-(dimethylamino)benzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final product, {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone.
科学研究应用
{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have shown that {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors are effective in improving glycemic control, reducing HbA1c levels, and lowering fasting and postprandial glucose levels. In addition, {1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them a favorable treatment option for patients with type 2 diabetes.
属性
IUPAC Name |
[1-[3-(dimethylamino)benzoyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17(2)29-22-12-6-8-18(15-22)23(27)20-10-7-13-26(16-20)24(28)19-9-5-11-21(14-19)25(3)4/h5-6,8-9,11-12,14-15,17,20H,7,10,13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIOPXOBLKPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)

![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)

![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)